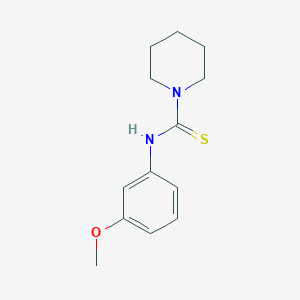

N-(3-methoxyphenyl)piperidine-1-carbothioamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Pharmacological Enhancer

N-(3-methoxyphenyl)piperidine-1-carbothioamide, due to its piperidine nucleus, may act as a bio-enhancer. It can potentially improve the bioavailability of drugs by enhancing their absorption and effect . This application is particularly valuable in pharmaceuticals where increasing the efficacy of a drug without increasing its dose is desired.

Anticancer Agent

Compounds with a piperidine structure have been shown to exhibit anticancer properties. N-(3-methoxyphenyl)piperidine-1-carbothioamide could be investigated for its potential to inhibit cancer cell growth and metastasis .

Antimicrobial Activity

Piperidine derivatives are known for their antimicrobial effects. Research into N-(3-methoxyphenyl)piperidine-1-carbothioamide could explore its effectiveness against various bacterial and fungal strains, contributing to the development of new antimicrobial agents .

Neuroprotective Effects

The compound’s ability to cross the blood-brain barrier could be leveraged to study its neuroprotective effects. It might be used to treat neurodegenerative diseases by protecting neuronal cells from damage .

Anti-Inflammatory Properties

Piperidine compounds have demonstrated anti-inflammatory activities. N-(3-methoxyphenyl)piperidine-1-carbothioamide could be applied in the treatment of chronic inflammatory diseases by modulating inflammatory pathways .

Analgesic Applications

Due to the analgesic properties of piperidine derivatives, this compound could be used in pain management. Its efficacy in reducing pain without the side effects associated with opioids could be a significant area of research .

Antidepressant-like Effects

Research has indicated that piperidine compounds can have antidepressant-like effects. N-(3-methoxyphenyl)piperidine-1-carbothioamide might be studied for its potential use in treating depression and mood disorders .

Antioxidant Potential

The antioxidant properties of piperidine derivatives make them candidates for combating oxidative stress. N-(3-methoxyphenyl)piperidine-1-carbothioamide could be researched for its ability to scavenge free radicals and protect cells from oxidative damage .

Wirkmechanismus

Target of Action

N-(3-methoxyphenyl)piperidine-1-carbothioamide is a chemical compound with potential applications in scientific research. monoamine oxidase (MAO) enzyme , specifically type B . This enzyme is involved in the oxidative deamination of biogenic amines such as dopamine .

Mode of Action

This results in an increased concentration of dopamine, which can help alleviate symptoms in conditions like Parkinson’s disease .

Biochemical Pathways

The biochemical pathways affected by N-(3-methoxyphenyl)piperidine-1-carbothioamide are not explicitly known. If it acts similarly to MAO-B inhibitors, it would affect the dopamine metabolic pathway. By inhibiting the MAO-B enzyme, these compounds prevent the breakdown of dopamine, thus increasing its availability .

Result of Action

If it acts as an MAO-B inhibitor, it could potentially increase the concentration of dopamine in the brain, which could have a significant impact on neurological conditions like Parkinson’s disease .

Eigenschaften

IUPAC Name |

N-(3-methoxyphenyl)piperidine-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2OS/c1-16-12-7-5-6-11(10-12)14-13(17)15-8-3-2-4-9-15/h5-7,10H,2-4,8-9H2,1H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYBFYULQKNLTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=S)N2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2-methylphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2871335.png)

![N-[2-(propan-2-ylsulfanyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2871336.png)

![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2871341.png)

![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-naphthalen-2-ylpyridazin-3-one](/img/structure/B2871346.png)

![8-(4-Ethoxyphenyl)-3-ethyl-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]pur ine-2,4-dione](/img/structure/B2871348.png)

![2-Amino-2-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2871353.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide](/img/structure/B2871354.png)